molecular formula C10H6ClFN2O B1469426 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946505-67-5

3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No. B1469426
CAS RN: 946505-67-5
M. Wt: 224.62 g/mol
InChI Key: OTHRCAQVLAOBPJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one, also known as CPF, is a pyrazinone-based compound with potential applications in a variety of fields. It is a heterocyclic compound composed of a fused pyrazinone and phenyl ring, and is a small molecule that can be used in drug discovery, organic synthesis, and other research applications. CPF is of interest due to its potential pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities. CPF has also been studied for its potential applications in the fields of nanotechnology and material science.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one: is a compound that can be utilized in the field of drug discovery. It serves as a building block in the synthesis of various pharmaceutical agents. Its structure is amenable to modifications, allowing medicinal chemists to derive new compounds with potential therapeutic effects. The presence of both chloro and fluoro substituents makes it a valuable precursor in creating molecules that can interact with biological targets, potentially leading to the development of new medications .

Catalysis in Organic Synthesis

This compound may also find applications in catalysis, particularly in organic synthesis. The pyrazinone core can act as a ligand, coordinating with metals to form catalysts that facilitate a variety of chemical reactions. These reactions can include coupling processes, such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds in complex organic molecules .

properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-3-1-7(12)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHRCAQVLAOBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one

Synthesis routes and methods I

Procedure details

POCl3 (5.6 mL, 61.3 mmol) was added dropwise to a solution of 1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one in DMF (30 mL) with stirring at 0° C. followed by heating at 90° C. for 1.5 hours. The residue was cooled to 0° C., quenched by adding saturated sodium acetate solution, extracted with CH2Cl2, washed with water, dried over MgSO4, and concentrated. The crude was purified by silica gel flash column chromatography (0.7% MeOH in CH2Cl2) to afford 3.52 g (64%) of the desired product. LRMS (ESI pos) m/e 224.9, 227.0 (M+1, Cl pattern). 1H-NMR (400 MHz, CDCl3) δ 7.41 (m, 2H), 7.21 (m, 4H); 19F-NMR (376 MHz, CDCl3) δ −110.9.
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.94 mL, 10 mmol) was added to a solution of 3-cyclohexyloxy-1-(4-fluoro-phenyl)-1H-pyrazin-2-one (0.97 g, 3.36 mmol) in DCE (10 mL). The reaction mixture was stirred at 160° C. for 15 minutes under microwave irradiation. The reaction was poured into ice-water, then basified with a saturated solution of Na2CO3 and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 3-chloro-1-(4-fluoro-phenyl)-1H-pyrazin-2-one (0.71 g, 95% yield) that was used in the next step without further purification.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
3-cyclohexyloxy-1-(4-fluoro-phenyl)-1H-pyrazin-2-one
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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